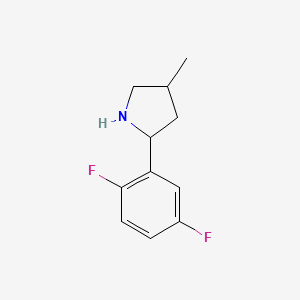

2-(2,5-Difluorophenyl)-4-methylpyrrolidine

Description

Contextualization within the Broader Field of Fluorinated Organic Heterocycles and Pyrrolidine (B122466) Chemistry

Fluorinated organic heterocycles are a cornerstone of modern medicinal chemistry. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. acs.orgresearchgate.netcymitquimica.com The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be a powerful tool in drug design. acs.org It is estimated that approximately 20-30% of all pharmaceuticals and agrochemicals contain at least one fluorine atom. cymitquimica.com

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. researchgate.netmdpi.com Its non-planar, saturated structure provides a three-dimensional framework that is ideal for exploring chemical space and achieving specific stereochemical arrangements for optimal interaction with biological targets. researchgate.net The pyrrolidine core is found in numerous natural products and FDA-approved drugs, highlighting its versatility and importance. mdpi.com

The combination of these two features in a single molecule, as seen in 2-(2,5-Difluorophenyl)-4-methylpyrrolidine, creates a compound with a high potential for unique biological activity. The difluorophenyl group introduces the advantageous properties of fluorination, while the 4-methyl-substituted pyrrolidine ring offers specific stereochemical and conformational properties that can be fine-tuned for target engagement.

Historical Trajectory and Evolution of Research Interest in the Pyrrolidine Core Structure

The pyrrolidine scaffold has a rich history in chemistry and pharmacology. Initially identified in natural products like nicotine (B1678760) and proline, its significance has grown substantially over the decades. The development of synthetic methodologies to access a wide array of substituted pyrrolidines has been a major driver of its adoption in drug discovery programs. researchgate.net

Early research often focused on the synthesis and biological evaluation of relatively simple pyrrolidine derivatives. However, as our understanding of drug-receptor interactions has become more sophisticated, so too have the pyrrolidine-based molecules being designed. The focus has shifted towards the stereoselective synthesis of complex, polysubstituted pyrrolidines that can precisely orient functional groups in three-dimensional space to maximize potency and selectivity. researchgate.net This evolution has led to the discovery of pyrrolidine-containing drugs for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. mdpi.com

Rationale for the Specific Academic Investigation of this compound

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the study of its close analogs. A prominent example is the compound (R)-2-(2,5-difluorophenyl)pyrrolidine, which is a key intermediate in the synthesis of Larotrectinib, a highly effective and commercially successful anticancer drug. acs.orgresearchgate.net Larotrectinib is a potent inhibitor of tropomyosin receptor kinases (TRKs) and has demonstrated remarkable efficacy in treating a variety of solid tumors that harbor NTRK gene fusions. researchgate.net

The synthesis and optimization of (R)-2-(2,5-difluorophenyl)pyrrolidine have been the subject of numerous patents, underscoring its industrial importance. acs.org The presence of the 2,5-difluorophenyl group is critical for the biological activity of Larotrectinib. Therefore, it is logical to hypothesize that the introduction of a methyl group at the 4-position of the pyrrolidine ring, as in this compound, could offer a way to modulate the compound's properties. This modification could potentially influence its binding affinity, selectivity, or pharmacokinetic profile. Such structural modifications are a standard strategy in medicinal chemistry to optimize lead compounds.

Overview of the Research Scope and Objectives for a Comprehensive Scholarly Review

A comprehensive scholarly review of this compound would aim to consolidate all available information on its synthesis, characterization, and any reported biological activity. The primary objectives of such a review would be:

To detail the synthetic routes for preparing this compound, including starting materials, reaction conditions, and yields.

To compile and present its physicochemical properties, including but not limited to its molecular weight, melting point, and spectral data (NMR, Mass Spectrometry).

To explore any research into its potential applications, particularly in medicinal chemistry, drawing parallels with closely related and well-studied compounds.

To identify gaps in the current knowledge and suggest future research directions for this and similar fluorinated pyrrolidine derivatives.

Given the current scarcity of specific data, such a review would heavily rely on information from closely related analogs to build a case for the potential significance of the title compound.

Detailed Research Findings

Synthesis of the Closely Related (R)-2-(2,5-Difluorophenyl)pyrrolidine

Multiple patents outline the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine. A common approach involves the following key steps:

N-protection of a pyrrolidone precursor: This is a standard step to prevent unwanted side reactions at the nitrogen atom.

Grignard reaction: The protected pyrrolidone is reacted with a Grignard reagent derived from 2,5-difluorobromobenzene to introduce the difluorophenyl group. acs.org

Cyclization and deprotection: The intermediate is then treated with an acid to induce cyclization and remove the protecting group, forming a dihydropyrrole intermediate. acs.org

Asymmetric reduction: The final and crucial step is the asymmetric reduction of the dihydropyrrole to establish the desired (R)-stereochemistry of the final product. This is often achieved using a chiral catalyst or reducing agent. acs.org

It is plausible that a similar synthetic strategy could be adapted to produce this compound by starting with a 4-methylpyrrolidone precursor.

Data Tables

Due to the lack of specific experimental data for this compound, the following tables present information for the closely related compound (R)-2-(2,5-difluorophenyl)pyrrolidine and the parent pyrrolidine structure for comparative purposes.

Table 1: Physicochemical Properties of Pyrrolidine and (R)-2-(2,5-Difluorophenyl)pyrrolidine

| Property | Pyrrolidine | (R)-2-(2,5-Difluorophenyl)pyrrolidine |

| CAS Number | 123-75-1 | 1218935-59-1 |

| Molecular Formula | C4H9N | C10H11F2N |

| Molar Mass | 71.12 g/mol | 183.20 g/mol |

| Appearance | Colorless liquid | Data not available |

| Boiling Point | 87 °C | Data not available |

| Melting Point | -63 °C | Data not available |

| Solubility | Miscible with water | Data not available |

Data for (R)-2-(2,5-Difluorophenyl)pyrrolidine is based on information from chemical supplier databases and may not be experimentally verified.

Structure

2D Structure

3D Structure

Properties

CAS No. |

603069-11-0 |

|---|---|

Molecular Formula |

C11H13F2N |

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)-4-methylpyrrolidine |

InChI |

InChI=1S/C11H13F2N/c1-7-4-11(14-6-7)9-5-8(12)2-3-10(9)13/h2-3,5,7,11,14H,4,6H2,1H3 |

InChI Key |

BSJLJRRBCVRSIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Synthesis of 2 2,5 Difluorophenyl 4 Methylpyrrolidine and Its Stereoisomers

Retrosynthetic Analysis of the 2-(2,5-Difluorophenyl)-4-methylpyrrolidine Skeleton and Key Disconnections

A retrosynthetic analysis of the this compound structure reveals several logical bond disconnections that form the basis for strategic synthetic planning. The primary goal is to deconstruct the target molecule into simpler, commercially available, or easily accessible starting materials.

Strategy I: C-N Bond Disconnection (Linear Precursors) The most straightforward approach involves the disconnection of one or both C-N bonds of the pyrrolidine (B122466) ring. This leads back to a linear 1,4-difunctionalized precursor. A key disconnection between the nitrogen and the C5 carbon suggests an intramolecular cyclization of a 5-amino-2-methyl-1-haloalkane derivative. A more common disconnection across the N1-C2 and C4-C5 bonds points towards a precursor like a 4-amino-1-(2,5-difluorophenyl)hexan-1-one. The cyclization of this amino ketone via intramolecular reductive amination would form the desired ring.

Strategy II: C-C Bond Disconnection (Cycloaddition Approaches) Alternatively, disconnections of C-C bonds within the ring can suggest powerful cycloaddition strategies. A [3+2] cycloaddition is a particularly effective method for constructing five-membered rings. nih.gov Retrosynthetically, this approach disconnects the pyrrolidine ring into an azomethine ylide synthon and an alkene. For the target molecule, this would involve an azomethine ylide derived from (2,5-difluorophenyl)methanimine and an alkene such as crotonaldehyde or a derivative thereof. The stereochemistry of the final product can be influenced by the geometry of the alkene and the substituents on the ylide.

Strategy III: Pyrrolidone-Based Approach A robust strategy, particularly for accessing 2-arylpyrrolidines, starts from a protected pyrrolidone precursor. google.com The retrosynthetic pathway is as follows:

Reduction: The final pyrrolidine is envisioned as the product of a stereoselective reduction of a 5-(2,5-difluorophenyl)-3-methyl-3,4-dihydro-2H-pyrrole (an enamine or imine).

Dehydration/Cyclization: This cyclic imine can be formed from a 2-(2,5-difluorophenyl)-2-hydroxy-4-methylpyrrolidine intermediate.

Grignard Addition: The hydroxylated pyrrolidine intermediate is the result of a Grignard reaction, where a 2,5-difluorophenyl magnesium halide is added to the carbonyl group of a protected 4-methyl-2-pyrrolidone. This approach offers a convergent and highly adaptable route to the target skeleton.

This analysis lays the groundwork for the diverse synthetic methodologies discussed in the following sections, each offering distinct advantages in terms of efficiency, scalability, and stereocontrol.

Development and Optimization of Novel Synthetic Routes to the Pyrrolidine Core

Building upon the retrosynthetic blueprints, several synthetic routes have been developed for the construction of the pyrrolidine ring. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes, each optimized to maximize yield and selectivity.

The formation of the pyrrolidine ring is the cornerstone of the synthesis. The mechanisms governing these cyclization reactions are critical for understanding and controlling the reaction outcomes.

Intramolecular Cyclizations: Intramolecular nucleophilic substitution (SN2) is a fundamental mechanism where a primary amine on a linear alkyl chain displaces a terminal leaving group (e.g., a halide or tosylate) to form the cyclic amine. The reaction proceeds via a backside attack, and its rate is highly dependent on the formation of the sterically favored five-membered ring.

Another powerful method is intramolecular C-H amination. For instance, copper-catalyzed intramolecular amination of N-fluoride amides has been studied mechanistically. acs.org The reaction is believed to proceed through a copper(II) intermediate, followed by a single-electron transfer (SET) step, ring-closing, and subsequent proton transfer to form the pyrrolidine product. acs.org Similarly, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds offers a regioselective and diastereoselective pathway to N-unprotected pyrrolidines without the need for external oxidants. organic-chemistry.org

Intermolecular Cyclizations: The [3+2] cycloaddition of an azomethine ylide with an alkene is a prominent intermolecular route. nih.gov This reaction is typically a concerted pericyclic process where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The regioselectivity and stereoselectivity are governed by frontier molecular orbital theory and steric interactions between substituents on both the dipole and the dipolarophile. acs.org

Palladium-catalyzed cyclizations, such as those involving O-phenyl hydroxamates and pendent alkenes, provide rapid access to lactams that can be reduced to pyrrolidines. Mechanistic studies suggest these transformations proceed via an aza-Heck-type pathway. researchgate.net

Achieving stereocontrol at the C2 and C4 positions is the most significant challenge in the synthesis of this compound. Asymmetric synthesis is employed to selectively produce a single desired stereoisomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been set, the auxiliary is removed.

One of the most effective strategies involves the use of N-tert-butanesulfinylimines as chiral auxiliaries. acs.org For example, in a [3+2] cycloaddition, the chiral sulfinyl group effectively shields one face of the azadiene, forcing the azomethine ylide to approach from the less hindered face, thereby inducing high diastereoselectivity. acs.org The configuration of the final pyrrolidine is directly controlled by the (R)- or (S)-configuration of the sulfinyl group.

Oppolzer's chiral sultams have also been successfully employed in asymmetric 1,3-dipolar cycloadditions. acs.org When attached to the dipolarophile, the chiral sultam directs the approach of the dipole, leading to the preferential formation of one diastereomer. The auxiliary can then be cleanly removed via hydrolysis. acs.org

| Chiral Auxiliary | Reaction Type | Typical Diastereoselectivity (d.r.) | Reference |

| N-tert-Butanesulfinyl Group | 1,3-Dipolar Cycloaddition | >95:5 | acs.org |

| Oppolzer's Sultam | 1,3-Dipolar Cycloaddition | >98:2 | acs.org |

| Evans Oxazolidinone | Alkylation / Cycloaddition | 70:30 to >95:5 | acs.org |

The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral inductor is required.

Organocatalysis: Chiral secondary amines, such as derivatives of proline, are powerful organocatalysts for the enantioselective synthesis of pyrrolidine precursors. mdpi.com They can activate substrates by forming chiral enamines or iminium ions, facilitating highly stereoselective Michael additions or aldol reactions that build the carbon skeleton with controlled stereochemistry.

Transition Metal Catalysis: A wide array of chiral transition metal complexes has been developed for pyrrolidine synthesis.

Rhodium Catalysis: Chiral rhodium(II) catalysts are highly effective for asymmetric C-H insertion reactions of donor-acceptor carbenes, enabling the direct difunctionalization of a pyrrolidine to create C2-symmetrical 2,5-disubstituted analogs with excellent enantio- and diastereocontrol. acs.org

Copper/Chiral Acid Dual Catalysis: A dual system using a copper(I) salt and a chiral phosphoric acid has been reported for the asymmetric radical aminotrifluoromethylation of alkenes, which cyclize to form chiral CF₃-containing pyrrolidines with high enantioselectivity. thieme-connect.com The chiral phosphoric acid is believed to control the facial selectivity of the reaction.

Iridium Catalysis: Chiral iridium/diene complexes have been shown to catalyze the asymmetric cyclization of N-sulfonyl alkenyl amides to yield 2-pyrrolidone derivatives with high enantioselectivity, which can be subsequently reduced. researchgate.net

| Catalyst System | Reaction Type | Typical Enantioselectivity (e.e.) | Reference |

| Diphenylprolinol Derivatives | Michael Addition | >95% | acs.org |

| Chiral Rhodium(II) Complex | C-H Insertion | >90% | acs.org |

| Cu(I) / Chiral Phosphoric Acid | Radical Aminocyclization | up to 98% | thieme-connect.com |

| Chiral Gold(I) Complex | [4+2] Cycloaddition | >90% | nih.gov |

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled stereoselectivity of enzymes. This approach is particularly powerful for the synthesis of enantiopure amines.

A highly relevant strategy for the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine involves the enzymatic asymmetric reduction of a cyclic imine precursor, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. google.com This biotransformation can be achieved using a recombinant imine reductase (IRED) or a ketoreductase (KRED). To make the process cost-effective, a cofactor recycling system is employed, often using a second enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) to regenerate the consumed NADPH or NADH. google.com This method provides the target chiral amine with high optical purity.

Another chemoenzymatic approach involves the kinetic resolution of a racemic mixture. For instance, lipases can be used for the enantioselective acylation of a racemic pyrrolidine alcohol intermediate, allowing for the separation of the two enantiomers. mdpi.com Furthermore, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.gov

| Enzyme Class | Reaction Type | Substrate | Stereoselectivity | Reference |

| Imine Reductase (IRED) | Asymmetric Reduction | Cyclic Imine | >99% e.e. | google.com |

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution | Racemic Pyrrolidine-alcohol | >98% e.e. | mdpi.com |

| Cytochrome P411 (Engineered) | Intramolecular C-H Amination | Alkyl Azide | up to 99:1 e.r. | nih.gov |

| Ketoreductase (KRED) | Dynamic Kinetic Resolution | β-Ketolactone | High d.r. and e.e. | mdpi.com |

Comprehensive Analysis of Asymmetric Synthetic Approaches for Chiral Pyrrolidines

Methodologies for the Regioselective and Stereoselective Introduction of the Difluorophenyl Moiety

The introduction of the 2,5-difluorophenyl group at the C-2 position of the pyrrolidine ring is a critical transformation that dictates the stereochemical outcome of the final product. Several modern synthetic strategies have been developed to achieve this with high control.

Biocatalytic Transaminase-Triggered Cyclization: A highly efficient and enantioselective method involves a biocatalytic approach using transaminases. acs.org This strategy begins with a commercially available ω-chloroketone, such as 1-(2,5-difluorophenyl)-4-chlorobutan-1-one. A transaminase enzyme facilitates the asymmetric amination of the ketone to produce a chiral amine intermediate. This intermediate then undergoes spontaneous intramolecular cyclization to yield the desired (R)-2-(2,5-difluorophenyl)pyrrolidine with excellent enantiomeric excess (ee), often exceeding 99.5%. acs.org The key advantage of this method is the direct, one-pot formation of the chiral pyrrolidine ring from an acyclic precursor, avoiding the need for pre-functionalized pyrrolidines or chiral auxiliaries. Both (R)- and (S)-enantiomers of the product can be accessed simply by selecting the appropriate transaminase enzyme. acs.org

Organometallic Addition to Cyclic Imines/Iminium Ions: A more traditional yet effective approach involves the addition of an organometallic reagent to a cyclic imine precursor. A common strategy employs the Grignard reagent, 2,5-difluorophenylmagnesium bromide, which can be added to a protected 4-methyl-Δ¹-pyrroline. The facial selectivity of this nucleophilic addition can be controlled by the steric bulk of the protecting group on the nitrogen and the reaction conditions, although it may lead to mixtures of diastereomers.

A related method involves the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas to form a pyrrolinium cation. This electrophilic intermediate can then undergo a Mannich-type reaction with an electron-rich aromatic C-nucleophile, such as 1,4-difluorobenzene (under Friedel-Crafts conditions), to introduce the difluorophenyl moiety at the C-2 position. nih.gov

Copper-Catalyzed Carboamination: A copper-catalyzed intermolecular carboamination provides another route. This method couples vinylarenes, such as 1,4-difluoro-2-vinylbenzene, with potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.gov The reaction proceeds under mild conditions and generates N-carbamoyl-protected 2-arylpyrrolidines. The regioselectivity is dictated by the radical addition to the styrene derivative.

| Methodology | Key Reagents | Stereocontrol | Advantages |

| Biocatalytic Cyclization | ω-chloroketone, Transaminase | High ( >99.5% ee) | High enantioselectivity, mild aqueous conditions, avoids protecting groups. acs.org |

| Grignard Addition | 2,5-difluorophenylmagnesium bromide, Δ¹-pyrroline | Moderate to Good | Utilizes readily available starting materials. |

| Mannich-type Reaction | N-(4,4-diethoxybutyl)urea, 1,4-difluorobenzene, Acid catalyst | Substrate-dependent | Modular approach allowing variation. nih.gov |

| Copper-Catalyzed Carboamination | Vinylarene, β-aminoethyltrifluoroborate, Cu(II) catalyst | Primarily racemic without chiral ligands | Mild conditions, good functional group tolerance. nih.gov |

Control of Stereochemistry at the C-4 Position during Methyl Group Installation

Controlling the stereochemistry at the C-4 position is crucial for obtaining the desired diastereomer of this compound. The installation of the methyl group can be approached in two primary ways: by starting with a chiral precursor that already contains the C-4 methyl stereocenter or by stereoselectively creating it during the synthesis.

Chiral Pool Starting Materials: A robust strategy involves using a commercially available, enantiopure starting material where the C-4 methyl group is already in place. For example, derivatives of (4R)-methyl-L-proline or (4S)-methyl-L-proline could serve as precursors. The synthesis would then focus on the regioselective introduction of the 2,5-difluorophenyl group at the C-2 position, potentially via decarboxylative arylation, while retaining the stereochemistry at C-4.

Diastereoselective Cyclization: Alternatively, the stereocenter can be established during the ring-forming step. A Michael addition of a nitrogen-centered nucleophile to an α,β-unsaturated acceptor bearing a methyl group at the γ-position can set the relative stereochemistry. For example, the conjugate addition of an amine to a chiral acceptor like (E)-5-(2,5-difluorophenyl)-hex-3-en-2-one, followed by reductive amination of the resulting ketone, could form the pyrrolidine ring. The stereochemical outcome of the cyclization would be influenced by the existing stereocenter and the reaction conditions, often requiring significant optimization to achieve high diastereoselectivity.

Palladium-catalyzed aerobic oxidative cyclization of γ-aminoalkenes bearing a tert-butanesulfinyl (tBu-sulfinyl) auxiliary is a powerful method for synthesizing enantiopure cis-2,5-disubstituted pyrrolidines. nih.gov Adapting this for a 2,4-disubstituted pattern would involve starting with a δ-aminoalkene. The chiral auxiliary on the nitrogen atom directs the stereochemical outcome of the C–N bond formation, providing a reliable method for establishing the desired relative stereochemistry.

Evaluation of Protecting Group Strategies and Their Impact on Overall Synthetic Efficiency

Common Protecting Groups: The most common N-protecting groups for pyrrolidines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group: The Boc group is widely used due to its stability under a broad range of conditions and its straightforward removal under acidic conditions (e.g., trifluoroacetic acid). creative-peptides.com In syntheses involving Grignard reagents or other strongly basic/nucleophilic conditions, Boc protection is mandatory to prevent undesired side reactions at the N-H bond.

Cbz Group: The Cbz group is also stable to many reagents but is typically removed via catalytic hydrogenation (e.g., H₂, Pd/C), a method that is clean and efficient.

| Strategy | Protecting Group | Protection Method | Deprotection Method | Impact on Efficiency |

| Classical Synthesis | Boc | (Boc)₂O, base | TFA or HCl | Adds 2 steps, reduces overall yield, generates waste. |

| Classical Synthesis | Cbz | Cbz-Cl, base | H₂, Pd/C | Adds 2 steps, hydrogenation is clean but requires specialized equipment. |

| Biocatalytic Synthesis | None | N/A | N/A | Ideal efficiency; avoids protection/deprotection steps entirely. acs.org |

Process Optimization and Scalability Considerations for Synthetic Procedures

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and robustness. acs.orgresearchgate.net

For a Grignard-based synthesis , key optimization parameters include:

Solvent: While THF is common, exploring higher-boiling point ethers like 2-methyl-THF can improve safety.

Temperature Control: Grignard reactions are highly exothermic. On a large scale, precise temperature control is critical to prevent runaway reactions and minimize side-product formation. This often involves slow, controlled addition of reagents and efficient reactor cooling. rsc.org

Work-up and Isolation: Quenching large-scale Grignard reactions requires careful engineering to manage gas evolution and potential exotherms. Crystallization is preferred over chromatography for purification on a large scale to reduce solvent waste and cost.

For biocatalytic processes , optimization focuses on:

Enzyme Loading and Stability: Minimizing the amount of expensive enzyme needed is crucial. This can be achieved by optimizing pH, temperature, and substrate concentration to maximize enzyme turnover number and stability.

Substrate Concentration: Higher substrate concentrations are economically favorable but can lead to substrate or product inhibition of the enzyme.

Downstream Processing: Isolating the product from the aqueous reaction medium requires efficient extraction or crystallization protocols.

The use of continuous flow chemistry offers significant advantages for scalability for both chemical and biocatalytic routes. Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for highly exothermic or hazardous reactions. researchgate.net This technology can lead to higher yields and purity while minimizing reactor footprint.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Green Chemistry Principles Across Methodologies

Evaluating synthetic routes through the lens of green chemistry provides a quantitative measure of their sustainability and efficiency. Key metrics include yield, atom economy, and the Environmental Factor (E-Factor).

Atom Economy , conceived by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal, 100% atom economy means there are no waste products.

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

Let's compare two plausible routes: a classical linear synthesis involving a Grignard reaction and protecting groups, and a biocatalytic approach.

Route A: Classical Synthesis (Hypothetical)

N-Boc protection of a 4-methylpyrrolidine precursor.

Oxidation to a cyclic imine.

Grignard addition of 2,5-difluorophenylmagnesium bromide.

Diastereomer separation (if necessary).

N-Boc deprotection.

This route suffers from poor atom economy, particularly in the protection and deprotection steps, where (Boc)₂O and TFA are used stoichiometrically and end up as waste. The use of ethereal solvents and quenching agents also contributes to a high E-Factor.

Route B: Biocatalytic Synthesis

Transaminase-catalyzed reaction of 1-(2,5-difluorophenyl)-4-chlorobutan-1-one and an amine donor, followed by in-situ cyclization.

This route is significantly more efficient. It is a one-pot reaction that avoids protecting groups and often occurs in water, a green solvent. The main byproduct is the keto-form of the amine donor (e.g., pyruvate from alanine), which is non-toxic. The atom economy is much higher, and the E-Factor is dramatically lower.

| Metric | Route A: Classical Synthesis (Estimated) | Route B: Biocatalytic Synthesis (Estimated) | Analysis |

| Number of Steps | ~5 | 1 (one-pot) | Biocatalysis is far more step-economical. |

| Overall Yield | 30-40% | 80-90% acs.org | Higher yield in the biocatalytic route. |

| Atom Economy | Low (~20-30%) | High (~70-80%) | Classical route generates significant stoichiometric waste from protecting groups and reagents. |

| E-Factor | High ( >20) | Low ( <5) | The biocatalytic route generates significantly less waste, primarily aqueous. |

| Solvents & Reagents | Ethers (THF), strong acids (TFA), organometallics | Water, buffer, biodegradable amine donor | Biocatalysis utilizes safer, more environmentally benign materials. vjol.info.vn |

No Published Research Found for Theoretical and Computational Analysis of this compound

A comprehensive search of scholarly databases and scientific literature has revealed a significant absence of published research dedicated to the theoretical and computational chemistry of this compound. Consequently, the detailed analysis requested, including quantum chemical calculations, conformational analysis, and molecular dynamics simulations, cannot be provided at this time.

The specific areas of inquiry, such as the elucidation of the electronic structure through Density Functional Theory (DFT) and Ab Initio methods, analysis of Frontier Molecular Orbitals (HOMO/LUMO), mapping of electrostatic potential surfaces, and exhaustive conformational studies, require dedicated computational research projects. These studies involve complex calculations and simulations that, according to the available public data, have not been performed or published for this particular compound.

Similarly, investigations into the dynamic behavior and solvent effects of this compound through molecular dynamics simulations are not present in the current body of scientific literature. This includes in-depth studies of pyrrolidine ring puckering, substituent orientations, and the characterization of intramolecular interactions.

While the physical and chemical properties of many compounds are readily available, the in-depth theoretical and computational characterization as outlined in the query is highly specific and depends on targeted research efforts. Without such dedicated studies, a scientifically accurate and data-driven article on these aspects of this compound cannot be generated.

Further research and publication in the field of computational chemistry would be necessary to provide the detailed findings requested.

Theoretical and Computational Chemistry Approaches to 2 2,5 Difluorophenyl 4 Methylpyrrolidine

Computational Studies of Reaction Mechanisms and Transition State Analysis for Synthetic Pathways

The synthesis of substituted pyrrolidines can often be achieved through various synthetic routes, with 1,3-dipolar cycloaddition reactions and intramolecular C-H amination being prominent examples. acs.orgnih.gov Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of these reactions, allowing for the detailed analysis of transition states and the prediction of product selectivity. acs.orgacs.org

A plausible synthetic route to 2-(2,5-Difluorophenyl)-4-methylpyrrolidine is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. Computational studies of similar reactions have shown that the regio- and diastereoselectivities are governed by the activation energies of the competing transition states. acs.org The strain and interaction energies within these transition structures are critical in determining the favored product. acs.org

For a hypothetical reaction pathway, DFT calculations can be employed to model the energy profile. The table below illustrates a hypothetical set of calculated energies for a proposed synthetic route, showcasing how computational analysis can distinguish between different stereochemical outcomes.

| Pathway | Transition State | Activation Energy (kcal/mol) | Product Stereochemistry |

|---|---|---|---|

| Exo Approach | TS-exo | 15.2 | trans |

| Endo Approach | TS-endo | 17.8 | cis |

Another potential synthetic avenue is the copper-catalyzed intramolecular C-H amination. nih.gov Mechanistic studies, supported by DFT calculations, have been instrumental in understanding the catalytic cycle of such transformations. nih.govacs.org These studies often reveal the influence of ligands and substrates on the reaction's efficiency and selectivity. nih.gov

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides robust methods for the prediction of spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. Techniques like DFT, often in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, are widely used for calculating NMR chemical shifts. nih.govnih.gov

For this compound, predicting the ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The accuracy of these predictions can be enhanced by using appropriate functionals and basis sets, and by considering solvent effects. nih.gov The table below presents a hypothetical comparison between calculated and experimental NMR chemical shifts for selected nuclei in the molecule.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 (Pyrrolidine) | 65.4 | 65.8 | 4.12 | 4.15 |

| C4 (Pyrrolidine) | 38.2 | 38.5 | 2.35 | 2.38 |

| Methyl Carbon | 21.1 | 21.5 | 1.05 | 1.08 |

| C2' (Aromatic) | 158.7 (d, J=245 Hz) | 159.1 (d, J=243 Hz) | - | - |

| C5' (Aromatic) | 156.9 (d, J=248 Hz) | 157.3 (d, J=246 Hz) | - | - |

Note: The presented experimental data is hypothetical for illustrative purposes.

Furthermore, the prediction of ¹⁹F NMR chemical shifts is particularly relevant for this molecule. Computational methods have been developed to provide reliable predictions for fluorinated aromatic compounds, which can be challenging to interpret experimentally. nih.gov

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. Ab initio and DFT calculations are employed to determine the harmonic vibrational frequencies. nih.govnih.gov These theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide insights into the vibrational modes of the molecule. A table of key hypothetical vibrational frequencies is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(N-H) | 3350 | 3345 | N-H stretch |

| ν(C-H) aromatic | 3050-3100 | 3048-3095 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2850-2960 | 2855-2965 | Aliphatic C-H stretch |

| ν(C-F) | 1200-1250 | 1210, 1245 | C-F stretch |

Note: The presented experimental data is hypothetical for illustrative purposes.

Exploration of Potential Applications of 2 2,5 Difluorophenyl 4 Methylpyrrolidine in Materials Science and Catalysis

Role as a Chiral Ligand in Asymmetric Organometallic Catalysis (e.g., Enantioselective Transformations)

The pyrrolidine (B122466) framework is a privileged structure for the development of chiral ligands in asymmetric metal-catalyzed reactions. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, while the substituents on the ring create a defined chiral pocket around the metal. This chiral environment forces reactants to approach the metal from a specific direction, enabling the synthesis of one enantiomer of a product over the other.

In the case of 2-(2,5-difluorophenyl)-4-methylpyrrolidine, the molecule possesses multiple stereocenters that, in conjunction with the bulky difluorophenyl group, could effectively control the stereochemical outcome of a reaction. The fluorine atoms on the phenyl ring act as electron-withdrawing groups, which can modulate the electronic properties of the metal center upon coordination, thereby influencing its catalytic activity and selectivity.

Structurally related C2-symmetric 2,5-diarylpyrrolidines have been successfully incorporated into gold(I) complexes, which have been tested in intramolecular cycloadditions. nih.gov It is plausible that this compound could serve a similar function. When coordinated to transition metals like copper, rhodium, or palladium, such a ligand could potentially be effective in a variety of enantioselective transformations. researchgate.netacs.org For instance, ligand-controlled copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been developed for the synthesis of chiral pyrrolidines, achieving high regio-, diastereo-, and enantioselectivity. acs.org The unique steric and electronic profile of this compound makes it a candidate for creating novel metal complexes for such transformations.

Table 1: Examples of Enantioselective Transformations Using Chiral Pyrrolidine-Based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Copper(I) | P,N-Ligand | Up to >99% | acs.org |

| Intramolecular [4+2] Cycloaddition | Gold(I) | 2,5-Diarylpyrrolidine-Phosphine | Not specified | nih.gov |

| Partial Hydrogenation | Rhodium | Chiral Phosphine | 91%-96% | researchgate.net |

Evaluation of Organocatalytic Properties Attributed to the Pyrrolidine Nitrogen Center

Beyond coordinating to metals, chiral pyrrolidines are cornerstones of asymmetric organocatalysis, a field that uses small organic molecules to catalyze reactions. benthamdirect.comresearchgate.net The secondary amine of the pyrrolidine ring is the key functional group, capable of activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. mdpi.com This mode of catalysis has been famously demonstrated with proline and its derivatives, such as diarylprolinol silyl ethers, which are highly effective for a wide range of chemical transformations. nih.govbeilstein-journals.org

The compound this compound is a chiral secondary amine and thus a prime candidate for an organocatalyst. rsc.org The bulky 2,5-difluorophenyl group at the C2 position can provide the necessary steric hindrance to effectively shield one face of the reactive intermediate, directing the approach of the reaction partner and inducing high enantioselectivity. beilstein-journals.org Such catalysts have proven effective in classic carbon-carbon bond-forming reactions.

For example, the asymmetric Michael addition of aldehydes to nitroolefins is a benchmark reaction for testing new pyrrolidine-based organocatalysts, often yielding synthetically valuable products with high enantiomeric excess (ee). beilstein-journals.org The performance of these catalysts is highly dependent on the substituents on the pyrrolidine ring. The electron-withdrawing nature of the difluorophenyl group in the target compound could influence the acidity of the pyrrolidine N-H bond and the nucleophilicity of the resulting enamine, potentially fine-tuning its reactivity and selectivity. unibo.it

Table 2: Performance of 2-Substituted Pyrrolidine Organocatalysts in the Michael Addition of Propanal to trans-β-Nitrostyrene

| Catalyst (2-substituent) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, syn) (%) | Reference |

|---|---|---|---|---|

| Diphenylprolinol silyl ether | 94 | 95:5 | 91 | rsc.org |

| C2-Bulky Substituted Pyrrolidine | Not specified | Not specified | Up to 85% | beilstein-journals.org |

Investigation of Incorporation into Polymeric Materials: Design and Synthesis of Pyrrolidine-Containing Monomers for Advanced Materials

Immobilizing active molecules like catalysts or chiral selectors onto polymer supports is a key strategy for creating advanced, reusable materials. mdpi.com A monomer containing the this compound unit could be synthesized and subsequently polymerized to create a functional polymer. This could be achieved by attaching a polymerizable group, such as a vinyl, acrylate, or acrylamide moiety, to the pyrrolidine nitrogen.

For example, N-ethyl pyrrolidine methacrylamide has been synthesized and polymerized to create materials for gene delivery applications. nih.govuniversityofgalway.ie A similar strategy could be applied to this compound. The resulting polymer would feature chiral pyrrolidine units pendant from the main chain. Such a material could have several applications:

Heterogeneous Organocatalyst: The polymer could be used as a recyclable organocatalyst for reactions in flow chemistry or batch processes, simplifying product purification and reducing waste. mdpi.com

Chiral Stationary Phase: The polymer could be used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the analytical or preparative separation of enantiomers.

Functional Membranes: Incorporation into membrane structures could create materials with selective transport properties based on chiral recognition.

The properties of the final polymer would depend on the polymer backbone and the density of the functional pyrrolidine units. nih.gov The robust C-F bonds of the difluorophenyl group could also impart increased thermal and chemical stability to the material. mdpi.com

Formation and Characterization of Supramolecular Assemblies, Metal-Organic Frameworks, or Coordination Polymers Involving the Compound

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.comgoogle.com Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis. bham.ac.ukchemrxiv.org Introducing chirality into the MOF structure is of great interest for enantioselective applications.

The compound this compound could be incorporated into such structures in two primary ways:

As a Chiral Ligand: The unmodified molecule could be coordinated to metal centers within the pores of a pre-existing MOF (post-synthetic modification) or act as an auxiliary ligand during MOF synthesis, imparting chirality to the final structure. nih.gov

As a Chiral Linker: The molecule could be chemically modified to become a structural linker. For example, carboxylic acid groups could be added to the difluorophenyl ring, allowing it to bridge multiple metal centers and form the framework itself. nih.gov

A MOF built from a chiral linker derived from this compound would possess a chiral, porous environment. nih.gov Such a material could be used for the chromatographic separation of racemic mixtures or as a heterogeneous catalyst for asymmetric reactions, where the confined pore environment enhances stereocontrol. bham.ac.uk The fluorine atoms could also provide specific interaction sites within the pores, potentially enhancing selectivity for certain guest molecules.

Exploration of Electrochemical Properties and Hypothetical Applications in Electronic or Sensing Materials

The electrochemical properties of this compound are determined by its two main components: the difluorophenyl group and the pyrrolidine ring. Fluorinated aromatic compounds can be electrochemically active, undergoing oxidation or reduction at specific potentials. lew.roresearchgate.net This redox activity could be exploited in sensor applications, where interaction with an analyte could cause a measurable shift in the compound's oxidation potential.

Furthermore, the pyrrolidine nitrogen can be quaternized to form an N-alkyl-N-methylpyrrolidinium salt. Such salts are a well-known class of ionic liquids, which are valued for their wide electrochemical stability windows, high ionic conductivity, and low volatility. researchgate.net An ionic liquid based on the this compound cation could have a wide electrochemical window and be useful as an electrolyte in batteries or other electrochemical devices. researchgate.net The presence of fluorine often enhances the thermal and electrochemical stability of such electrolytes. acs.orgepa.gov

The combination of a redox-active aromatic ring and a stable cationic core suggests that materials incorporating this molecule could be candidates for electro-optical devices or as mediators in electrochemical reactions. beilstein-journals.org

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Difluorophenyl)-4-methylpyrrolidine?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 2,5-difluorophenylacetone with a primary amine to form an imine intermediate.

- Step 2 : Cyclization via catalytic hydrogenation or acid-mediated intramolecular cyclization to yield the pyrrolidine ring.

- Step 3 : Methylation at the 4-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃).

Key considerations:

Q. How should researchers characterize the compound’s purity and structure?

Analytical methods :

- NMR (¹H, ¹³C, and ¹⁹F NMR) to confirm regiochemistry and substituent positions.

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% recommended for biological assays).

- Mass Spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode).

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. Critical data :

Q. What are the key physicochemical properties affecting experimental design?

| Property | Value | Implications |

|---|---|---|

| LogP | 1.95 | Influences solubility in lipid membranes; critical for cellular uptake studies. |

| Vapor pressure | 0.2±0.4 mmHg at 25°C | Low volatility reduces inhalation hazards but requires vacuum drying. |

| Stability | Light-sensitive | Requires amber glassware or opaque containers during storage. |

| Melting point | Not reported | Prioritize DSC analysis for polymorph screening in formulation studies. |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

DFT calculations (e.g., B3LYP/6-31G* level) can:

- Map electron density to identify nucleophilic/electrophilic sites.

- Simulate IR and UV-Vis spectra for comparison with experimental data.

- Calculate HOMO-LUMO gaps to predict redox behavior.

Q. Example workflow :

Optimize geometry using Gaussian or ORCA software.

Perform frequency analysis to confirm minima.

Compare computed NMR shifts (GIAO method) with experimental values to validate structural assignments .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in biological assays (e.g., IC₅₀ variations) may arise from:

- Batch variability : Ensure consistent synthetic protocols and purity (>98%).

- Assay conditions : Validate kinase inhibition assays (e.g., TRK kinase) using standardized ATP concentrations and controls.

- Metabolic stability : Test compound stability in liver microsomes (e.g., human CYP450 isoforms) to rule out degradation artifacts.

Case study : A 2024 patent noted divergent IC₅₀ values for TRK inhibition; orthogonal validation via SPR (surface plasmon resonance) and cellular proliferation assays resolved inconsistencies .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

Key modifications :

- Bioisosteric replacement : Substitute the 4-methyl group with trifluoromethyl to enhance metabolic stability.

- Prodrug design : Introduce phosphate or ester moieties to improve aqueous solubility.

- Formulation : Use lipid-based nanoemulsions for enhanced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.